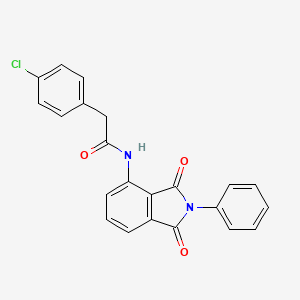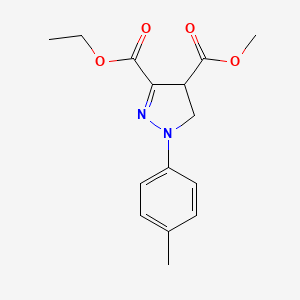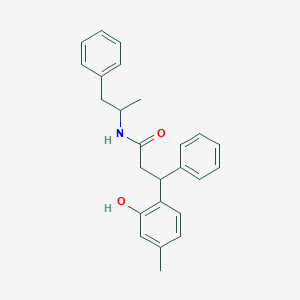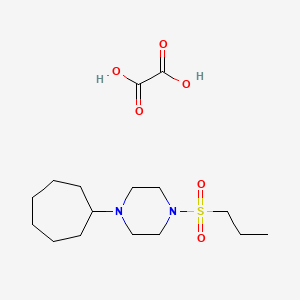
N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride
説明
N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride, also known as CPP or CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of drug addiction and other neuropsychiatric disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPP will be discussed in
作用機序
N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression and protein function in the brain. By inhibiting HDAC, N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride enhances the expression of genes that are involved in synaptic plasticity and learning and memory processes, which may contribute to its therapeutic effects in drug addiction and other neuropsychiatric disorders.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has been shown to increase the expression of several key genes involved in synaptic plasticity, including brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to increase the density of dendritic spines, which are the sites of synaptic communication between neurons, in the prefrontal cortex and nucleus accumbens, brain regions that are involved in reward processing and addiction.
実験室実験の利点と制限
One of the advantages of N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride is its high potency and selectivity for HDAC inhibition, which allows for precise modulation of gene expression in the brain. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in experimental settings.
将来の方向性
There are several potential future directions for the study of N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride. One area of interest is the development of novel formulations or delivery methods that improve its solubility and bioavailability. Another area is the investigation of its potential therapeutic applications in other neuropsychiatric disorders beyond drug addiction, such as Alzheimer's disease and post-traumatic stress disorder. Additionally, further research is needed to elucidate the precise mechanisms by which N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride exerts its effects on gene expression and synaptic plasticity in the brain.
科学的研究の応用
N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has been studied extensively in preclinical and clinical trials for its potential therapeutic applications in the treatment of drug addiction, specifically for cocaine and alcohol dependence. It has also been investigated for its potential use in the treatment of other neuropsychiatric disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-12-3-2-9-18(11-12)10-8-15(19)17-14-6-4-13(16)5-7-14;/h4-7,12H,2-3,8-11H2,1H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVASTXJRIBTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-amino-3-(1-naphthyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941373.png)
![5-methyl-4-{1-[(3-methylbutyl)amino]ethylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3941377.png)

![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3941387.png)

![2-(2-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B3941397.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B3941410.png)


![3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3941432.png)
